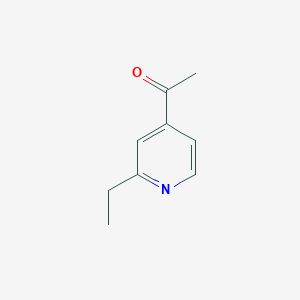

1-(2-Ethylpyridin-4-yl)ethanone

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in numerous areas of chemical research and industry. wisdomlib.orgresearchgate.netnih.gov Their presence in natural products like vitamins and alkaloids, as well as in a vast array of pharmaceuticals and agrochemicals, underscores their biological and commercial importance. wisdomlib.orgnih.govresearchgate.net

Foundational Role in Heterocyclic Chemistry

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a core structure in organic chemistry. wisdomlib.orgnih.gov Its electron-deficient nature, a result of the electronegative nitrogen atom, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity, coupled with the ability to be readily functionalized, establishes pyridine derivatives as essential scaffolds in the synthesis of diverse heterocyclic systems. nih.gov The development of new synthetic methodologies, including transition-metal-catalyzed C–H functionalization, has further expanded the accessibility and utility of functionalized pyridines. beilstein-journals.orgnih.govrsc.org

Intermediates in Complex Molecule Synthesis

The structural motif of pyridine is a key component in a multitude of complex, biologically active molecules. researchgate.netrsc.org Consequently, functionalized pyridines serve as critical intermediates in the multi-step synthesis of pharmaceuticals and other high-value chemical entities. researchgate.netnih.gov Their ability to be converted into various other functional groups and their role as pharmacophores have made them a focus of extensive research in drug discovery and development. nih.gov The strategic incorporation of a pyridine ring can significantly impact a molecule's pharmacological properties. nih.gov

The Role of Pyridyl Ketones as Versatile Synthetic Intermediates

Pyridyl ketones, such as 1-(2-Ethylpyridin-4-yl)ethanone, are particularly valuable synthetic intermediates due to the presence of two reactive sites: the acetyl group and the pyridine ring. This dual reactivity allows for a wide range of chemical transformations, making them versatile precursors for a variety of more complex structures.

Acetyl Group Reactivity in Pyridyl Systems

The acetyl group (CH₃CO) attached to the pyridine ring is a key functional handle for a variety of organic reactions. The introduction of an acetyl group into a molecule is known as acetylation. byjus.com This process often utilizes reagents like acetyl chloride or acetic anhydride, sometimes in the presence of a base such as pyridine. byjus.comnih.govreddit.com The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Michael additions. researchgate.net The reactivity of the acetyl group provides a powerful tool for elaborating the carbon skeleton of the molecule.

Pyridine Ring Activation and Functionalization Potential

The pyridine ring itself is a site of significant chemical reactivity. Due to its electron-deficient character, direct electrophilic substitution is challenging. beilstein-journals.orgnih.gov However, the nitrogen atom can be activated, for instance, by forming N-acyl pyridinium (B92312) salts, which then become highly susceptible to nucleophilic attack at the 2- and 4-positions. polimi.it This activation strategy is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of substituents onto the ring. acs.orgrsc.org Furthermore, modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, have provided powerful tools for the selective modification of the pyridine ring, even in complex settings. beilstein-journals.orgnih.govrsc.org This allows for the precise tuning of the electronic and steric properties of the final molecule.

Interactive Data Table: Properties of 1-(2-Ethylpyridin-4-yl)ethanone and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1-(2-Ethylpyridin-4-yl)ethanone | 2833-47-8 | C₉H₁₁NO | 149.19 | Central compound of this article. bldpharm.com |

| 1-(2-Chloropyridin-4-yl)ethanone | 23794-15-2 | C₇H₆ClNO | 155.58 | Melting point: 36.5 °C; Boiling point: 270.2±25.0 °C. chemicalbook.comchemicalbook.com |

| 1-Phenyl-2-(pyridin-4-yl)ethanone | 1620-55-9 | C₁₃H₁₁NO | 197.23 | Also known as 4-Phenacylpyridine. nih.gov |

| 2-Acetylpyridine (B122185) | 1122-62-9 | C₇H₇NO | 121.14 | Viscous colorless liquid, used as a flavoring agent. wikipedia.org |

| 1-(4-Ethylphenyl)ethanone | 937-30-4 | C₁₀H₁₂O | 148.20 | Also known as 4'-Ethylacetophenone. chemeo.com |

| 1-Thiophen-2-yl-ethanone | 88-15-3 | C₆H₆OS | 126.18 | Also known as 2-Acetylthiophene. simsonpharma.combldpharm.com |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 | C₁₅H₁₅NO₃S | 289.35 | An intermediate in the synthesis of Etoricoxib. google.com |

| 1-(4-Amino-2,6-diphenylpyrimidin-5-yl)ethanone | Not available | C₁₈H₁₅N₃O | 289.33 | A pyrimidine (B1678525) derivative. researchgate.net |

| 1-(2-Ethylpyridin-4-yl)ethanethiol | 174912489 | C₉H₁₃NS | 167.27 | Thiol analogue of the primary compound. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(2-ethylpyridin-4-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-3-9-6-8(7(2)11)4-5-10-9/h4-6H,3H2,1-2H3 |

InChI Key |

ZKRIXIFLLDEIBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethylpyridin 4 Yl Ethanone and Analogous Pyridyl Ketones

Direct and Converging Synthetic Routes to Pyridyl Ethanones

Direct methods aim to introduce the ethyl and acetyl groups onto the pyridine (B92270) ring in a limited number of steps, offering efficiency and atom economy. Convergent strategies involve preparing separate fragments and coupling them at a late stage.

The introduction of alkyl and acyl groups onto a pyridine ring is fundamental to the synthesis of compounds like 1-(2-Ethylpyridin-4-yl)ethanone.

Alkylation: Direct alkylation of pyridines can be challenging. Friedel-Crafts type reactions are generally ineffective on the electron-deficient pyridine ring unless it contains strong electron-donating substituents. orgsyn.org Alternative strategies include:

Radical Alkylation: The Minisci reaction and its variants allow for the introduction of alkyl groups onto protonated pyridine rings. These reactions often lack regioselectivity, but blocking groups can be employed to direct the functionalization to a specific position, such as C4. thieme-connect.de For instance, a method using a maleate-derived blocking group has been developed for the selective C4-alkylation of pyridines under acid-free Minisci conditions. thieme-connect.de

Organometallic Addition: Nucleophilic addition of organometallic reagents like Grignard or organolithium compounds to the pyridine ring, followed by an oxidation step, can introduce alkyl substituents. adichemistry.com

Deprotonation-Alkylation: Direct deprotonation of an alkyl group already on the pyridine ring (e.g., a methyl group) followed by reaction with an electrophile is a common method for chain elongation. adichemistry.com

Acylation: Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen atom. orgsyn.org Therefore, alternative methods are employed for the synthesis of pyridyl ketones:

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases to form pyridyl organometallic species, which can then react with acylating agents like esters or acyl chlorides. orgsyn.org

Radical Acylation: Acyl radicals, generated from aldehydes or carboxylic acid derivatives, can add to an activated pyridine ring (e.g., a pyridinium (B92312) salt) to form the corresponding ketone. orgsyn.org

Oxidation of Alkylidene Dihydropyridines (ADHPs): A novel route to 4-acylpyridines involves the ambient air oxidation of ADHPs, which are synthesized from 4-alkylpyridines. leah4sci.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been adapted for the synthesis of pyridyl ketones. These methods often involve the coupling of a pyridine-containing substrate with a suitable acyl-containing partner.

One notable strategy involves the palladium-catalyzed carbonylative coupling of (hetero)aryl triflates with arenes. masterorganicchemistry.com This approach generates potent N-acyl pyridinium salts as acylating agents in situ. The use of specific ligands, such as Xantphos, is crucial for balancing the activation of the C-OTf bond and the subsequent generation of the acylating agent, enabling the synthesis of a diverse range of ketones. masterorganicchemistry.com While not a direct synthesis of 1-(2-Ethylpyridin-4-yl)ethanone, this methodology is applicable to a wide array of substituted pyridyl ketones.

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl/Vinyl Triflates + Arenes | Palladium with Xantphos ligand | Aryl/Vinyl Ketones | masterorganicchemistry.com |

| Arylboronic Acids + CO | Pd(OAc)₂ | Symmetrical Diaryl Ketones | nih.gov |

| α,β-Unsaturated Oxime Ethers + Alkenes | Pd(OAc)₂ | Multi-substituted Pyridines | chemicalbook.com |

Multi-Step Synthesis Pathways for Substituted Pyridyl Ketones

For complex substituted pyridines like 1-(2-Ethylpyridin-4-yl)ethanone, multi-step syntheses are often necessary. These pathways rely on the sequential introduction and modification of functional groups via stable intermediates.

Functional group interconversion is the process of transforming one functional group into another, a cornerstone of multi-step synthesis. orgsyn.orgchemguide.co.uk A key transformation for synthesizing 1-(2-Ethylpyridin-4-yl)ethanone is the conversion of a nitrile (cyano group) to a ketone.

The addition of Grignard reagents to nitriles is a classic method for ketone synthesis. masterorganicchemistry.com The reaction proceeds in two steps:

Addition: The Grignard reagent (e.g., methylmagnesium bromide) adds to the carbon-nitrogen triple bond of the nitrile to form a magnesium salt of an imine.

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine intermediate to the corresponding ketone. masterorganicchemistry.com

This method is highly effective for converting pyridyl nitriles into pyridyl ketones. For example, reacting 2-ethyl-4-cyanopyridine with methylmagnesium bromide, followed by acidic workup, would yield the target compound, 1-(2-Ethylpyridin-4-yl)ethanone.

The synthesis of a suitable starting material is a critical first step in a multi-step pathway. For 1-(2-Ethylpyridin-4-yl)ethanone, 2-ethyl-4-cyanopyridine is a key strategic intermediate. guidechem.com

Several routes exist for the preparation of this intermediate:

Radical Alkylation of 4-Cyanopyridine (B195900): One documented method involves the reaction of 4-cyanopyridine with n-butyric acid in the presence of ammonium (B1175870) persulfate and a silver nitrate (B79036) catalyst. This reaction proceeds via a radical mechanism where a propyl radical is generated from butyric acid, which then attacks the pyridine ring. While the main product is 2-propyl-4-cyanopyridine, 2-ethyl-4-cyanopyridine is formed as a significant side-product due to the fragmentation of the initially formed radical. guidechem.com

Alkylation and Cyanidation of Pyridine: A more general approach involves the initial alkylation of pyridine to form 2-ethylpyridine, followed by a cyanidation step to introduce the cyano group at the 4-position. medchemexpress.com The cyanidation of pyridines can be achieved through various methods, including reaction with cyanide ions on activated pyridine N-oxides or via transition-metal-catalyzed processes. prepchem.com

| Intermediate | Starting Materials | Reagents | Key Transformation | Reference |

| 2-Ethyl-4-cyanopyridine | 4-Cyanopyridine, n-Butyric acid | (NH₄)₂S₂O₈, AgNO₃ | Radical Alkylation | guidechem.com |

| 2-Ethyl-4-cyanopyridine | Pyridine, Halogenated ethane | Base, Cyanidating agent | Alkylation, Cyanidation | medchemexpress.com |

| 4-Acetylpyridine oxime | 4-Acetylpyridine | Hydroxylamine hydrochloride | Oximation | medchemexpress.com |

Green Chemistry Principles in Pyridyl Ketone Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of pyridines and ketones.

Key green approaches relevant to pyridyl ketone synthesis include:

One-Pot Reactions: Combining multiple reaction steps into a single pot, often through multicomponent reactions (MCRs), reduces solvent usage, purification steps, and waste generation. For example, one-pot syntheses of novel pyridine derivatives have been developed using microwave irradiation, which offers benefits like shorter reaction times and higher yields compared to conventional heating.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a core principle. prepchem.com Rhodium-catalyzed cycloadditions to form pyridines have been successfully carried out in ethanol, a greener solvent. prepchem.com

Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines using an inexpensive and less toxic metal. Ionic liquids are also being explored as recyclable catalysts and solvents for pyridine synthesis, often enabling milder reaction conditions and improved efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct C-H functionalization methods are inherently more atom-economical than pathways requiring pre-functionalization and deprotection steps.

Advanced Spectroscopic and Computational Characterization of 1 2 Ethylpyridin 4 Yl Ethanone

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes.

For 1-(2-Ethylpyridin-4-yl)ethanone, ¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethyl group, and the acetyl group.

Predicted ¹H NMR Data for 1-(2-Ethylpyridin-4-yl)ethanone:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (position 6) | ~8.6-8.8 | Doublet (d) | 1H |

| Pyridine H (position 5) | ~7.5-7.7 | Doublet of doublets (dd) | 1H |

| Pyridine H (position 3) | ~7.4-7.6 | Singlet (or narrow doublet) | 1H |

| Ethyl -CH₂- | ~2.8-3.0 | Quartet (q) | 2H |

| Acetyl -CH₃ | ~2.6-2.7 | Singlet (s) | 3H |

Similarly, ¹³C NMR spectroscopy detects the carbon atoms in the molecule, providing information about their chemical environment and hybridization. Each unique carbon atom in 1-(2-Ethylpyridin-4-yl)ethanone would produce a distinct signal.

Predicted ¹³C NMR Data for 1-(2-Ethylpyridin-4-yl)ethanone:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~195-200 |

| Pyridine C (position 2) | ~160-165 |

| Pyridine C (position 6) | ~148-152 |

| Pyridine C (position 4) | ~145-150 |

| Pyridine C (position 3) | ~120-125 |

| Pyridine C (position 5) | ~118-122 |

| Ethyl -CH₂- | ~28-33 |

| Acetyl -CH₃ | ~25-30 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

For 1-(2-Ethylpyridin-4-yl)ethanone, the FT-IR spectrum would be expected to show characteristic absorption bands confirming the presence of the ketone (C=O), the pyridine ring (C=N, C=C), and aliphatic C-H bonds.

Predicted FT-IR Absorption Bands for 1-(2-Ethylpyridin-4-yl)ethanone:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2980-2850 | C-H stretch | Aliphatic (Ethyl, Acetyl) |

| ~1700-1680 | C=O stretch | Ketone |

| ~1600-1550 | C=C and C=N stretch | Pyridine Ring |

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural clues. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of 1-(2-Ethylpyridin-4-yl)ethanone (molar mass: 149.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 149. Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO, 43 u) or the methyl group from the acetyl moiety (•CH₃, 15 u).

Predicted Mass Spectrometry Fragments for 1-(2-Ethylpyridin-4-yl)ethanone:

| m/z | Identity |

|---|---|

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

X-ray Diffraction Analysis for Solid-State Structures

If a suitable crystal of 1-(2-Ethylpyridin-4-yl)ethanone were obtained, X-ray diffraction would reveal:

The precise bond lengths of all C-C, C-N, C=O, and C-H bonds.

The exact bond angles within the pyridine ring and the substituent groups.

The dihedral angle between the plane of the pyridine ring and the acetyl group, indicating the degree of rotational freedom.

Intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing.

Without experimental data, a data table cannot be generated, but the analysis would typically yield a table of crystallographic parameters including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, serve as powerful complements to experimental techniques. They can predict molecular properties, explore reaction mechanisms, and interpret spectroscopic data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost. rsc.org

For 1-(2-Ethylpyridin-4-yl)ethanone, DFT calculations could be used to:

Optimize the Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles that can be compared with X-ray diffraction data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and FT-IR vibrational frequencies. These calculated values, when properly scaled, can aid in the assignment of experimental spectra.

Analyze Electronic Structure: Visualize frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter related to chemical reactivity and optical properties.

Calculate Molecular Electrostatic Potential (MEP): Generate an MEP map to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

A typical output from DFT calculations would include tables of optimized geometric parameters (bond lengths, angles), calculated vibrational frequencies, and energies of the frontier molecular orbitals.

Vibrational Frequency Analysis and Simulation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying molecular functional groups and elucidating structural details. When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), a precise assignment of vibrational modes can be achieved. For molecules like 1-(2-Ethylpyridin-4-yl)ethanone, computational simulations are indispensable for interpreting the complex vibrational spectra.

The process involves optimizing the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface) and then calculating the harmonic vibrational frequencies at that geometry. mdpi.com Methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) are commonly employed for this purpose. nih.gov The theoretical spectrum is often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data.

A detailed analysis of the vibrational modes is facilitated by the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. nih.gov For 1-(2-Ethylpyridin-4-yl)ethanone, this would allow for unambiguous assignment of vibrations corresponding to the pyridine ring, the ethyl group, and the acetyl moiety.

A study on the related molecule, 2-ethylpyridine-4-carbothioamide, utilized DFT calculations to interpret its FT-IR and FT-Raman spectra, demonstrating the reliability of this approach. nih.gov Similar calculations for 1-(2-Ethylpyridin-4-yl)ethanone would yield a detailed vibrational profile.

Table 1: Predicted Vibrational Frequencies and Assignments for 1-(2-Ethylpyridin-4-yl)ethanone This table presents hypothetical yet representative data based on characteristic frequencies for similar functional groups.

| Wavenumber (cm⁻¹) (Scaled) | Vibrational Mode | Assignment (based on PED) |

| ~3070 | C-H Stretch | Pyridine Ring |

| ~2980 | C-H Stretch | Asymmetric, CH₃ (Ethyl) |

| ~2940 | C-H Stretch | Asymmetric, CH₂ (Ethyl) |

| ~1705 | C=O Stretch | Acetyl Group |

| ~1600 | C=C/C=N Stretch | Pyridine Ring |

| ~1450 | C-H Bend | CH₂ Scissoring (Ethyl) |

| ~1360 | C-H Bend | Symmetric, CH₃ (Acetyl) |

| ~1220 | C-C Stretch | Ring-C(O) Stretch |

| ~830 | C-H Bend | Out-of-plane, Pyridine Ring |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for understanding molecular reactivity. uni-muenchen.de It illustrates the three-dimensional charge distribution of a molecule, allowing for the prediction of how it will interact with other chemical species, particularly electrophiles and nucleophiles. libretexts.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

These maps use a color-coded scheme to visualize regions of different potential. uni-muenchen.de Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to lone pairs of electrons and high electron density, such as those on heteroatoms. Conversely, regions of positive potential, susceptible to nucleophilic attack, are shown in blue and are generally found around hydrogen atoms attached to electronegative atoms or electron-deficient centers. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net

For 1-(2-Ethylpyridin-4-yl)ethanone, the MEP map would reveal specific reactive sites:

Negative Regions: The most negative potential (red) would be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, owing to their lone pairs of electrons. These sites represent the most probable centers for protonation and interaction with electrophiles.

Positive Regions: Positive potential (blue) would be concentrated on the hydrogen atoms of the pyridine ring and the ethyl group, making them susceptible to interactions with nucleophiles.

This visual representation of charge distribution is invaluable for predicting intermolecular interactions and chemical reactivity patterns. libretexts.orgchemrxiv.org

Table 2: Predicted MEP Regions and Reactivity for 1-(2-Ethylpyridin-4-yl)ethanone

| Molecular Region | Predicted MEP Color | Potential | Implied Reactivity |

| Pyridine Nitrogen Atom | Deep Red | Most Negative | Site for Electrophilic Attack / Protonation |

| Acetyl Oxygen Atom | Red | Negative | Site for Electrophilic Attack / H-Bonding |

| Pyridine Ring (π-system) | Yellow/Green | Intermediate | General Interaction Surface |

| Hydrogen Atoms (Ring/Ethyl) | Blue | Positive | Site for Nucleophilic Interaction |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ). researchgate.netwiley-vch.de Developed by Richard Bader, this theory partitions a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of interatomic interactions. researchgate.net

A key element of QTAIM is the analysis of critical points in the electron density. A Bond Critical Point (BCP) is a point of minimum electron density between two bonded atoms, where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at the BCP, such as its value (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide deep insight into the nature of the bond. researchgate.net

Covalent Bonds: Characterized by a relatively high ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density in the internuclear region.

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals interactions) are characterized by a low ρ_BCP and a positive Laplacian (∇²ρ_BCP > 0), indicating electron density is depleted in the bonding region. researchgate.net

In 1-(2-Ethylpyridin-4-yl)ethanone, QTAIM analysis would precisely define the covalent bonds within the pyridine ring, the ethyl group, and the acetyl group. It would also be instrumental in identifying and characterizing weaker non-covalent interactions (NCI), such as intramolecular hydrogen bonds (e.g., C-H···O or C-H···N), which can influence the molecule's preferred conformation. NCI analysis, often visualized as plots, complements QTAIM by highlighting regions of weak interactions that are crucial for molecular stability and crystal packing. mdpi.com

Table 3: Expected QTAIM Parameters for Selected Bonds in 1-(2-Ethylpyridin-4-yl)ethanone

| Bond | Bond Type | Expected Electron Density (ρ_BCP) | Expected Laplacian (∇²ρ_BCP) |

| C=O (Acetyl) | Covalent (Polar) | High | Negative |

| C-N (Ring) | Covalent (Polar) | High | Negative |

| C-C (Ring) | Covalent | High | Negative |

| C-H···O (Intramolecular) | Non-Covalent (H-Bond) | Low | Positive |

Molecular Dynamics Simulations (as applied to related systems)

While the previous sections describe static properties at an energy minimum, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational changes, solvent effects, and interactions with other molecules. arxiv.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. iaea.org This methodology is particularly useful for understanding the behavior of molecules in different environments, such as in the gas phase or in aqueous or organic solvents. iaea.orgacs.org

For systems related to 1-(2-Ethylpyridin-4-yl)ethanone, such as other substituted pyridines, MD simulations have been used to:

Investigate the complexation of poly-pyridine ligands with metal ions, studying their behavior in both the gas phase and water solutions. iaea.org

Understand how linker lengths in dye molecules containing pyridine-like structures affect their conformational freedom and intermolecular interactions. acs.org

Characterize the impact of chemical modifications on the three-dimensional structure and dynamics of RNA, which contains similar heterocyclic rings. arxiv.org

Applying MD simulations to 1-(2-Ethylpyridin-4-yl)ethanone could reveal its conformational landscape, the flexibility of the ethyl and acetyl groups, and how it interacts with solvent molecules. This would provide a dynamic picture that complements the static information from quantum chemical calculations.

Synthetic Applications and Structure Activity Relationships of 1 2 Ethylpyridin 4 Yl Ethanone Derivatives

Utilization as Building Blocks in Organic Synthesis

Ketones are highly versatile functional groups in organic synthesis, serving as valuable precursors for a wide array of more complex molecules. The compound 1-(2-Ethylpyridin-4-yl)ethanone, which features both a ketone and a pyridine (B92270) ring, is a particularly useful building block. Its structure allows for modifications at the ketone group, the adjacent α-carbon, and the pyridine ring itself, making it a valuable starting material for diverse chemical transformations.

Precursors for Chiral Ligands

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, a field crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Pyridine-containing structures are prevalent in a variety of chiral ligands due to their ability to coordinate with metal centers.

The ketone functionality of 1-(2-Ethylpyridin-4-yl)ethanone can be a starting point for creating chiral centers. For instance, the asymmetric reduction of the ketone can lead to the formation of a chiral alcohol. This transformation can be achieved using various chiral reducing agents or through catalytic asymmetric hydrogenation. These chiral pyridyl alcohols can then serve as key components in the synthesis of more complex chiral ligands. unito.itmdpi.com

Furthermore, the development of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives highlights the importance of the pyridine scaffold in ligand design for enantioselective catalysis. nih.gov While direct synthesis from 1-(2-Ethylpyridin-4-yl)ethanone is not explicitly detailed, the principles of constructing chiral ligands often involve the elaboration of pyridyl ketones. nih.gov The synthesis of chiral bipyridine-type ligands has also been achieved through the construction of the pyridine nucleus from chiral precursors, demonstrating the versatility of synthetic routes to chiral pyridine-containing molecules. durham.ac.uk

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazopyridines, Thiazole (B1198619) Derivatives)

Nitrogen-containing heterocycles are of immense interest in medicinal chemistry due to their presence in a vast number of biologically active compounds. 1-(2-Ethylpyridin-4-yl)ethanone is a valuable precursor for synthesizing various heterocyclic systems.

Imidazopyridines: Imidazopyridine derivatives are known to possess a wide range of biological activities. A common synthetic route to imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. 1-(2-Ethylpyridin-4-yl)ethanone can be readily converted to its corresponding α-halo derivative, which can then undergo cyclization with a 2-aminopyridine to furnish the desired imidazopyridine scaffold.

Thiazole Derivatives: Thiazole rings are another important class of heterocycles found in many pharmaceutical agents. The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. By first halogenating 1-(2-Ethylpyridin-4-yl)ethanone at the α-position, it becomes a suitable substrate for this reaction, leading to the formation of 2,4-disubstituted thiazoles. The utility of ketone precursors in the synthesis of various heterocycles like thiophenes, oxazoles, and pyrimidines has been well-documented. researchgate.net

Intermediate in Complex Pharmaceutical Compound Synthesis

Pyridyl ketone derivatives are important intermediates in the synthesis of complex pharmaceutical compounds. Their structural features allow for the introduction of various functionalities and the construction of intricate molecular architectures. For example, the related compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. This highlights the industrial relevance of pyridyl ethanone (B97240) structures in the production of modern pharmaceuticals.

While a specific, large-scale pharmaceutical application of 1-(2-Ethylpyridin-4-yl)ethanone is not prominently documented in publicly available literature, its potential as a key intermediate is evident. The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives with anti-fibrosis activity further underscores the importance of pyridyl-based building blocks in drug discovery. mdpi.com The development of efficient syntheses for key pharmaceutical intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often relies on versatile starting materials like functionalized piperidones, which share synthetic accessibility with pyridyl ketones. researchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridyl Ketone Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of drug candidates. nih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects.

Systematic Structural Modifications and Their Synthetic Impact

The synthetic accessibility of 1-(2-Ethylpyridin-4-yl)ethanone allows for a variety of structural modifications to be explored in SAR studies. These modifications can be broadly categorized as follows:

Modification of the Pyridine Ring: Substituents can be introduced at various positions on the pyridine ring. This can be achieved either by starting with a pre-functionalized pyridine or by performing reactions on the pyridine ring of an existing analogue. The nature of these substituents (e.g., electron-donating, electron-withdrawing, bulky, or hydrogen-bond donating/accepting groups) can significantly impact the compound's interaction with its biological target. nih.gov

Modification of the Ketone Group: The ketone functionality can be transformed into a range of other functional groups. For example, reduction can yield a secondary alcohol, which can be further derivatized. The ketone can also be converted into an oxime, hydrazone, or other related functionalities. These changes alter the electronic properties, steric profile, and hydrogen-bonding capacity of this part of the molecule.

Modification of the Ethyl Group: The ethyl group at the 2-position of the pyridine ring can be varied to explore the impact of alkyl chain length and branching on biological activity.

The following table summarizes some possible structural modifications and their potential synthetic approaches:

| Modification Site | Potential Modification | Synthetic Approach |

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy) | Use of substituted pyridines in the initial synthesis or electrophilic/nucleophilic aromatic substitution. |

| Ketone Carbonyl | Reduction to alcohol | Catalytic hydrogenation, use of reducing agents like NaBH₄. |

| Ketone Carbonyl | Conversion to oxime | Reaction with hydroxylamine. |

| α-Carbon | Alkylation/Arylation | Deprotonation with a base followed by reaction with an electrophile. scielo.br |

| Ethyl Group | Variation of alkyl chain | Synthesis starting from pyridines with different alkyl substituents. |

Exploration of Substituent Effects on Chemical Reactivity

The electronic nature of substituents on the pyridine ring can significantly influence the chemical reactivity of both the ring itself and the ketone functional group.

Reactivity of the Pyridine Nitrogen: Electron-donating groups on the pyridine ring increase its basicity and nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease its basicity and make the ring more susceptible to nucleophilic attack.

Reactivity of the Ketone: The electrophilicity of the ketone's carbonyl carbon can be modulated by substituents on the pyridine ring. Electron-withdrawing groups on the ring will increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Photoaddition reactions of acetylpyridines, for instance, are influenced by the electronic properties of the system. nih.gov

The following table outlines the expected effects of different types of substituents on the reactivity of pyridyl ketone analogues:

| Substituent Type on Pyridine Ring | Effect on Pyridine Nitrogen Basicity | Effect on Carbonyl Carbon Electrophilicity | Impact on Reactivity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Decrease | Increased reactivity of the pyridine N towards electrophiles; decreased reactivity of the ketone towards nucleophiles. |

| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Decrease | Increase | Decreased reactivity of the pyridine N towards electrophiles; increased reactivity of the ketone towards nucleophiles. |

These principles are crucial for planning synthetic routes and for understanding the metabolic pathways of pyridyl ketone-containing drug candidates. nih.govresearchgate.net

Conformational Analysis and Molecular Recognition (Theoretical Aspects)

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation, is pivotal in determining its interaction with biological targets. For derivatives of 1-(2-Ethylpyridin-4-yl)ethanone, theoretical studies employing computational chemistry are instrumental in elucidating the preferred conformations and understanding the intricacies of their molecular recognition processes. These in silico approaches provide insights that are often challenging to obtain through experimental methods alone.

Theoretical conformational analysis of 1-(2-Ethylpyridin-4-yl)ethanone and its derivatives typically involves the use of quantum mechanical calculations and molecular mechanics. These methods are employed to determine the potential energy surface of the molecule, identifying low-energy, stable conformations. The pyridine ring itself is an aromatic heterocycle and is therefore largely planar. However, the substituents at the 2- and 4-positions—the ethyl and acetyl groups, respectively—introduce conformational flexibility.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in 1-(2-Ethylpyridin-4-yl)ethanone

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |

| C3-C4-C(O)-CH3 | Rotation of the acetyl group | 4.5 - 6.0 |

| N1-C2-CH2-CH3 | Rotation of the ethyl group | 2.5 - 3.5 |

| C2-C(H2)-C(H3) | Rotation within the ethyl group | ~3.0 |

Note: The data in this table is illustrative and based on theoretical calculations for similar molecular fragments. Actual values would be determined through specific computational studies on 1-(2-Ethylpyridin-4-yl)ethanone.

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is at the heart of many biological processes. For 1-(2-Ethylpyridin-4-yl)ethanone derivatives to exert a biological effect, they must first bind to a specific receptor, enzyme, or other biomolecular target. Theoretical studies, particularly molecular docking simulations, are employed to predict and analyze these binding events.

In a typical molecular docking study, a three-dimensional model of the target biomolecule is used as a receptor. The various low-energy conformers of the 1-(2-Ethylpyridin-4-yl)ethanone derivative, the ligand, are then computationally "docked" into the active or binding site of the receptor. These simulations calculate the binding affinity, a measure of how strongly the ligand binds to the receptor, and predict the binding mode, which is the specific orientation and conformation of the ligand within the binding site.

Key interactions that govern the molecular recognition of these derivatives include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and the methyl group of the acetyl substituent can engage in hydrophobic interactions with nonpolar regions of the binding site.

π-π Stacking: The aromatic pyridine ring can interact with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the target protein through π-π stacking.

Table 2: Predicted Binding Interactions of a Hypothetical 1-(2-Ethylpyridin-4-yl)ethanone Derivative with a Kinase Active Site

| Interacting Group of Ligand | Interacting Residue of Kinase | Type of Interaction | Predicted Distance (Å) |

| Pyridine Nitrogen | ASN 102 | Hydrogen Bond | 2.9 |

| Carbonyl Oxygen | LYS 54 | Hydrogen Bond | 3.1 |

| Ethyl Group | LEU 150, VAL 32 | Hydrophobic | 3.5 - 4.5 |

| Pyridine Ring | PHE 98 | π-π Stacking | 3.8 |

Note: This table represents a hypothetical scenario from a molecular docking simulation to illustrate the principles of molecular recognition.

Through these theoretical approaches, researchers can gain a detailed understanding of the structure-activity relationships of 1-(2-Ethylpyridin-4-yl)ethanone derivatives. By correlating specific conformational features and binding interactions with observed biological activity, more potent and selective molecules can be designed.

Future Research Directions and Advanced Synthetic Strategies for Pyridyl Ketones

Development of Novel and Efficient Synthetic Routes

The synthesis of pyridyl ketones, including 1-(2-Ethylpyridin-4-yl)ethanone, is a cornerstone of their accessibility for further studies. While classical methods like the Kröhnke pyridine (B92270) synthesis exist, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, the future lies in developing more efficient and versatile routes. wikipedia.org

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. For instance, a visible-light-induced, transition-metal- and photosensitizer-free three-component reaction of α-hydroxy ketones, styrenes, and 4-cyanopyridine (B195900) has been presented as a novel strategy for synthesizing pyridinyl ketones. researchgate.net Another approach involves the copper-catalyzed reaction of acetophenones and 1,3-diaminopropane (B46017) to afford 2-arylpyridines. organic-chemistry.org The development of metal-free pyridine arylations using O-triflated pyridine N-oxides and N-alkylated indoles also represents a significant step forward. researchgate.net

Future efforts will likely concentrate on one-pot syntheses and multicomponent reactions to improve atom economy and reduce purification steps. tjnpr.org For a compound like 1-(2-Ethylpyridin-4-yl)ethanone, research could explore direct C-H functionalization of the pyridine ring to introduce the ethyl and acetyl groups in a more streamlined fashion, bypassing the need for pre-functionalized starting materials.

| Synthetic Strategy | Description | Potential Advantage for 1-(2-Ethylpyridin-4-yl)ethanone |

| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org | Established method for forming the pyridine ring. |

| Visible-Light-Induced Reaction | Three-component reaction of α-hydroxy ketones, styrenes, and 4-cyanopyridine without metal catalysts. researchgate.net | Energy-efficient and avoids heavy metal contamination. |

| Copper-Catalyzed Arylation | Reaction of acetophenones with 1,3-diaminopropane to yield 2-arylpyridines. organic-chemistry.org | Direct introduction of aryl groups, adaptable for alkyl groups. |

| Metal-Free Arylation | Use of O-triflated pyridine N-oxides and N-alkylated indoles. researchgate.net | Avoids transition metals, offering a "greener" alternative. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. tjnpr.org | Increased efficiency and reduced waste. |

Exploration of New Catalytic Systems for Pyridyl Ketone Transformations

The reactivity of pyridyl ketones can be significantly enhanced and controlled through innovative catalytic systems. Late transition metals such as palladium, rhodium, and copper have been instrumental in forging new C-C and C-X bonds. rsc.orgresearcher.life For example, copper(I)-accelerated regioselective coupling of thiopyridine esters with Grignard reagents offers a mild route to aryl ketones. digitellinc.com Similarly, rhodium(III) catalysis has been employed in the synthesis of pyridines from oximes and alkynes. rsc.org

Future research should focus on developing catalysts that are not only highly active and selective but also cost-effective and environmentally benign. This includes exploring earth-abundant metals like iron, which has already shown promise in the cyclization of ketoxime acetates and aldehydes for pyridine synthesis. rsc.org For 1-(2-Ethylpyridin-4-yl)ethanone, new catalytic systems could enable selective transformations at the ethyl group, the ketone moiety, or even the pyridine ring itself, opening up a vast chemical space for derivatization.

| Catalyst System | Transformation | Key Features |

| Copper(I) Cyanide | Coupling of thiopyridine esters with Grignard reagents. digitellinc.com | Mild reaction conditions, suitable for labile functional groups. |

| Rhodium(III) Complexes | Cyclization of oximes and alkynes to form pyridines. rsc.org | Complementary selectivity with different ligands. |

| Palladium with Diazafluorene Ligands | Aerobic oxidative coupling of indoles and benzene. rsc.org | Regiocontrolled C-C bond formation. |

| Iron(III) Chloride | Cyclization of ketoxime acetates and aldehydes. rsc.org | Green, earth-abundant metal catalyst. |

Mechanistic Elucidation of Underexplored Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the mechanisms of some classic reactions like the Kröhnke synthesis are relatively well-understood, many modern catalytic transformations remain "black boxes." wikipedia.org For instance, the precise role of intermediates in metal-catalyzed C-H activation pathways is often a subject of speculation.

Future research will need to employ a combination of experimental techniques (e.g., in-situ spectroscopy, kinetic studies) and computational modeling to unravel the intricate steps of these reactions. researchgate.netacs.org Mechanistic insights into the formation of 1-(2-Ethylpyridin-4-yl)ethanone and its subsequent reactions would allow for rational catalyst design and the prediction of reaction outcomes with greater accuracy. Understanding the electronic effects of the ethyl and acetyl substituents on the pyridine ring's reactivity is a key area for investigation.

Application of Advanced Computational Methods in Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govresearchgate.netnih.gov It allows for the prediction of molecular geometries, reaction energies, and spectroscopic properties, providing insights that are often difficult to obtain experimentally. tjnpr.orgresearchgate.net In the context of pyridyl ketones, computational methods can be used to:

Design novel catalysts: By modeling the interaction between a catalyst and the substrate, more efficient and selective catalysts can be designed.

Predict reaction pathways: Competing reaction mechanisms can be evaluated to identify the most likely pathway and predict the major products.

Understand structure-property relationships: The influence of different substituents on the electronic and steric properties of pyridyl ketones can be systematically studied.

For 1-(2-Ethylpyridin-4-yl)ethanone, computational studies could predict its reactivity in various transformations, guide the selection of appropriate catalysts, and help in the design of derivatives with desired properties.

Integration of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This involves the use of renewable feedstocks, environmentally benign solvents (like water), energy-efficient processes (e.g., microwave or ultrasound-assisted synthesis), and the reduction of waste. rasayanjournal.co.inxmu.edu.cn

For the synthesis of pyridyl ketones, several green approaches are being explored. Iron-catalyzed reactions represent a move away from precious and toxic heavy metals. rsc.org The use of water as a solvent in the synthesis of pyridones has also been reported. researchgate.net Future research will undoubtedly focus on further integrating these principles into the synthesis of compounds like 1-(2-Ethylpyridin-4-yl)ethanone. This could involve developing biocatalytic routes using enzymes, which operate under mild conditions with high selectivity. nih.gov

| Green Chemistry Principle | Application in Pyridyl Ketone Synthesis |

| Use of Safer Solvents | Employing water as a reaction medium. researchgate.net |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. rasayanjournal.co.in |

| Catalysis | Utilizing earth-abundant metal catalysts like iron. rsc.org |

| Renewable Feedstocks | Synthesis of pyridines from glycerol (B35011) and ammonia (B1221849) over zeolites. xmu.edu.cn |

| Atom Economy | Development of multicomponent reactions. tjnpr.orgrasayanjournal.co.in |

Expanding the Scope of Pyridyl Ketones as Versatile Building Blocks

Pyridyl ketones are not just synthetic targets but also valuable intermediates for the construction of more complex molecules. researchgate.net The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the ketone functionality provides a handle for a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. organic-chemistry.orgresearchgate.net

Future research will focus on expanding the utility of pyridyl ketones as versatile building blocks. For 1-(2-Ethylpyridin-4-yl)ethanone, this could involve its use in the synthesis of novel ligands for coordination chemistry, bioactive molecules for medicinal chemistry, or functional materials with interesting electronic or optical properties. nih.gov The development of new reactions that selectively target the different functional groups within the molecule will be key to unlocking its full potential as a synthon.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2-Ethylpyridin-4-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine derivative (e.g., 2-ethylpyridine) in the presence of a Lewis acid catalyst like AlCl₃. Reaction optimization includes controlling temperature (typically 0–50°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side reactions such as over-acylation or ring substitution . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target product.

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Ethylpyridin-4-yl)ethanone?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) identify the ethylpyridine substituents and ketone group. The pyridinyl protons typically appear as doublets (δ 8.5–7.5 ppm), while the ethanone carbonyl resonates near δ 200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ confirm structural motifs .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 163) and fragmentation patterns to verify the ethylpyridinyl and ethanone groups .

Q. How are thermodynamic properties like boiling point and LogP determined for this compound?

- Methodological Answer :

- Boiling Point : Estimated using gas chromatography (GC) under controlled pressure or derived from analogs like 1-(4-ethylphenyl)ethanone (Tboil ~469 K) via structure-property relationships .

- LogP : Calculated via reverse-phase HPLC (C18 column, methanol/water mobile phase) or software-based QSPR models. Experimental values for similar compounds (e.g., LogP ≈1.5–2.0) guide predictions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 1-(2-Ethylpyridin-4-yl)ethanone?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsional conformations. Refinement using programs like SHELXL (via Olex2 interface) resolves ambiguities in substituent positioning. For example, the ethyl group’s orientation relative to the pyridine ring can be validated using electron density maps .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- NMR Anomalies : Variable-temperature NMR (e.g., 25–60°C) can identify dynamic processes like hindered rotation. For splitting patterns, deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl₃) test hydrogen bonding effects .

- IR Shifts : Compare spectra in different solvents (CCl₄ vs. CS₂) to distinguish solvent-polarity artifacts from genuine structural deviations .

Q. How can reaction yields be improved in Friedel-Crafts syntheses of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) and evaluate their moisture sensitivity.

- Solvent Effects : Use anhydrous solvents (e.g., distilled toluene) to prevent catalyst deactivation.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.